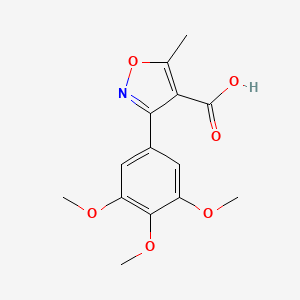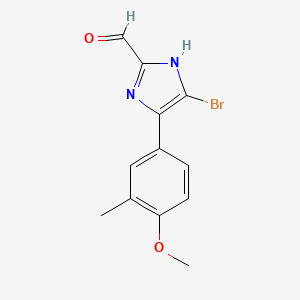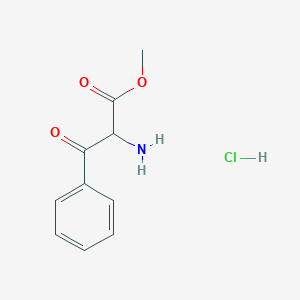![molecular formula C10H12F4Si B13704036 [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane: is an organosilicon compound characterized by the presence of a fluorinated aromatic ring and a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution reactions typically yield substituted aromatic compounds, while coupling reactions result in biaryl or diaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block:
Catalysis: The compound is used in catalytic processes to enhance reaction efficiency and selectivity.
Biology and Medicine:
Drug Development: The fluorinated aromatic ring is a common motif in pharmaceuticals, and this compound can be used in the synthesis of drug candidates with improved metabolic stability and bioavailability.
Industry:
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing fluorine and trifluoromethyl groups enhance the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. Additionally, the trimethylsilyl group can be used as a protecting group for hydroxyl and amino functionalities, allowing for selective reactions at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-(trifluoromethyl)phenol
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
Comparison:
- Reactivity: [4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane is more reactive in nucleophilic substitution reactions compared to its phenol and isocyanate counterparts due to the presence of the trimethylsilyl group.
- Applications: While all these compounds are used in organic synthesis, the trimethylsilane derivative is particularly valuable as a building block and protecting group in complex synthetic routes .
Eigenschaften
Molekularformel |
C10H12F4Si |
|---|---|
Molekulargewicht |
236.28 g/mol |
IUPAC-Name |
[4-fluoro-3-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)7-4-5-9(11)8(6-7)10(12,13)14/h4-6H,1-3H3 |
InChI-Schlüssel |
MIQLDDSTNVOOJM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)

![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)

![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)




![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)


